4-bromo-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and a nitrophenyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Reduction: Formation of 4-amino-1-(4-nitrophenyl)-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and nitrophenyl groups can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular processes.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the nitrophenyl group, making it less versatile in terms of electronic properties and reactivity.
1-(4-Nitrophenyl)-1H-pyrazole: Lacks the bromine atom, which reduces its potential for further functionalization through substitution reactions.
4-Iodo-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with an iodine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: 4-Bromo-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of more complex molecules and enhances its utility in various research applications.
Properties
Molecular Formula |
C9H6BrN3O2 |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
4-bromo-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H |
InChI Key |
JZJKYYMACBPTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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